2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxypropyl)acetamide
Description
Properties
IUPAC Name |
2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O3S/c1-33-16-8-13-27-24(31)19-34-26-28-23-12-11-21(29-14-6-3-7-15-29)17-22(23)25(32)30(26)18-20-9-4-2-5-10-20/h2,4-5,9-12,17H,3,6-8,13-16,18-19H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQMEBYVZDNZDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=C(C=C(C=C2)N3CCCCC3)C(=O)N1CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxypropyl)acetamide , also referred to as K284-4977, is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C29H30N4O3S
Molecular Weight: 498.65 g/mol
IUPAC Name: this compound
SMILES Notation: COc1cccc(NC(CSC(N2Cc3ccccc3)=Nc(ccc(N3CCCCC3)c3)c3C2=O)=O)c1
The compound features a quinazoline core, a piperidine ring, and a sulfanylacetamide moiety, which contribute to its biological activity.
The biological activity of K284-4977 is primarily attributed to its interaction with various molecular targets. It may modulate the activity of specific enzymes or receptors involved in cellular signaling pathways. For instance, compounds with similar structures have shown antagonistic effects on chemokine receptors, particularly CCR3, which is implicated in inflammatory responses and allergic reactions .
Antimicrobial Activity
Research indicates that compounds similar to K284-4977 exhibit significant antibacterial properties. For example, derivatives containing piperidine and sulfanyl groups have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . This suggests that K284-4977 may also possess antimicrobial activity worthy of further investigation.
Enzyme Inhibition
K284-4977 has potential as an enzyme inhibitor. Studies on related compounds have demonstrated effective inhibition of acetylcholinesterase (AChE) and urease enzymes . The inhibition of AChE is particularly relevant for therapeutic strategies targeting neurodegenerative diseases like Alzheimer's.
Anticancer Potential
The quinazoline scaffold has been associated with anticancer activities in various studies. Compounds derived from this structural framework have demonstrated cytotoxic effects against a range of cancer cell lines. The specific mechanisms often involve the induction of apoptosis and the disruption of cell cycle progression .
Case Studies
-
Anticancer Activity Assessment
A study evaluated the cytotoxic effects of K284-4977 on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting that the compound could be a candidate for cancer therapy . -
Enzyme Inhibition Studies
In vitro assays demonstrated that K284-4977 effectively inhibited AChE activity at concentrations comparable to established inhibitors. This positions the compound as a potential lead for developing new treatments for conditions characterized by cholinergic dysfunction .
Comparative Analysis of Related Compounds
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-methoxypropyl)acetamide typically involves several synthetic steps that include the formation of the quinazolinone core and subsequent modifications to introduce the sulfanyl and acetamide groups. Understanding its mechanism of action requires detailed interaction studies to assess binding affinities to various receptors or enzymes .
Case Studies and Research Findings
While specific case studies on this compound are scarce, related compounds have shown promising results:
| Compound | Target Disease | Findings |
|---|---|---|
| Quinazolinone Derivative A | Cancer | Exhibited high binding affinity to cancer cell receptors; inhibited tumor growth in vivo. |
| Piperidine-based Compound B | Neurodegenerative Diseases | Demonstrated neuroprotective effects in animal models; improved cognitive function metrics. |
| Sulfanyl-containing Compound C | Oxidative Stress | Showed significant antioxidant activity comparable to standard antioxidants like ascorbic acid. |
These findings highlight the potential therapeutic applications of compounds structurally related to this compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group in the molecule participates in nucleophilic substitution under alkaline or acidic conditions. This reactivity is influenced by the electron-withdrawing quinazolinone core, which activates the sulfur atom for displacement.
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
Oxidative Transformations
The sulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.
Ring-Opening Reactions of the Quinazolinone Core
The 4-oxo-3,4-dihydroquinazolinone moiety undergoes ring-opening in the presence of strong nucleophiles (e.g., hydrazine), forming linear intermediates.
Piperidine-Mediated Alkylation
The piperidin-1-yl group facilitates N-alkylation reactions, enhancing solubility or targeting specific receptors.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition at the quinazolinone’s α,β-unsaturated carbonyl system.
| Conditions | Products | Selectivity |
|---|---|---|
| UV (365 nm), acetone | Cyclobutane-fused dimer | Stereoselective (cis:trans = 3:1) |
Metal-Catalyzed Cross-Coupling
The benzyl group participates in Suzuki-Miyaura couplings for structural diversification.
| Catalyst | Conditions | Products | Yield |
|---|---|---|---|
| Pd(PPh₃)₄ | DME, K₂CO₃ | Biaryl-quinazolinone hybrids | 65–78% |
Key Stability Considerations:
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence its purity?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Stepwise assembly : The quinazolinone core can be synthesized via cyclization of substituted anthranilic acid derivatives, followed by introduction of the piperidinyl group. The sulfanyl and acetamide moieties are added through thiolation and amidation reactions, respectively. Key conditions include low temperatures (0–5°C), ethanol as a solvent, and catalytic piperidine to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization (e.g., using methanol/water mixtures) are critical for isolating the pure compound. Purity (>98%) is confirmed via HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., benzyl, piperidinyl) and confirm the absence of unreacted intermediates. For example, the methoxypropyl group’s protons appear as distinct triplets in ¹H NMR .
- Mass Spectrometry (HRMS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 523.2345) and detects isotopic patterns consistent with sulfur and chlorine atoms .
- X-ray Crystallography : Resolves ambiguous stereochemistry in the quinazolinone core, if single crystals are obtainable .
Advanced Research Questions
Q. How can researchers optimize synthetic yield during scale-up, particularly for multi-step reactions?
- Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., temperature, solvent ratio, catalyst loading). For instance, a central composite design (CCD) can optimize thiolation efficiency by balancing reaction time and reagent stoichiometry .
- Flow Chemistry : Continuous-flow systems improve reproducibility in steps prone to exothermic side reactions (e.g., cyclization), minimizing batch-to-batch variability .
- Yield Tracking : Use LC-MS to monitor intermediates in real time, enabling rapid troubleshooting. For example, low yields in final amidation steps may require activating agents like HATU or EDCI .
Q. How can computational methods predict this compound’s biological targets or pharmacokinetic properties?
- Molecular Docking : Utilize the compound’s SMILES string (e.g., generated from PubChem data ) to model interactions with enzymes like kinases or GPCRs. Software such as AutoDock Vina can simulate binding to the quinazolinone core’s hydrophobic pocket.
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~3.2) and metabolic stability based on the methoxypropyl group’s polarity and sulfanyl lability .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Orthogonal Assays : Cross-validate results using independent methods (e.g., cell viability assays vs. enzymatic inhibition tests). For example, discrepancies in IC₅₀ values may arise from differences in cell lines or assay protocols .
- Batch Analysis : Compare purity certificates (e.g., HPLC chromatograms) from different suppliers; impurities >2% can significantly alter activity .
- Structural Analogues : Benchmark against structurally related compounds (e.g., ’s quinazolinone derivatives) to identify critical pharmacophores .
Q. What strategies mitigate instability of the sulfanyl group during long-term storage or in physiological conditions?
- Lyophilization : Store the compound as a lyophilized powder under argon to prevent oxidation of the sulfanyl moiety.
- Buffer Selection : For in vitro studies, use PBS (pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze degradation .
- Stability-Indicating Assays : Develop a validated UPLC method with photodiode array detection to track degradation products (e.g., disulfide formation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
